molecular formula C16H15Cl2NO B12462993 2,4-Dichloro-6-[(mesitylimino)methyl]phenol

2,4-Dichloro-6-[(mesitylimino)methyl]phenol

Cat. No.: B12462993
M. Wt: 308.2 g/mol
InChI Key: MCAUZWPGKJAZAW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(mesitylimino)methyl]phenol is a synthetic Schiff base ligand, a class of compounds known for their versatile coordination chemistry and broad spectrum of biological activities. This compound is formed via a condensation reaction between an aldehyde-containing phenol and an amine, a classic synthesis that can be achieved through methods like reflux in organic solvents or greener approaches such as grinding or using water as a solvent . Its structure integrates a phenolic ring with electron-withdrawing chlorine substituents and a bulky mesityl group, which significantly influences its properties as a ligand and its potential research applications. The primary research value of this Schiff base lies in its role as a chelating agent for forming stable complexes with various transition metal ions . These metal complexes are of significant interest in the development of new pharmacological agents. Specifically, structurally analogous Schiff bases and their complexes have demonstrated promising in vitro anti-cancer activity against human breast carcinoma cells, making them compelling leads for new chemotherapeutic candidates . Furthermore, the inherent antioxidant activity of phenolic Schiff bases contributes to their bioactivity. They can scavenge free radicals like DPPH through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, with electron-donating substituents enhancing this effect . Beyond biomedical research, this ligand and its complexes have applications in material science, including the development of catalysts and advanced functional materials . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

2,4-dichloro-6-[(2,4,6-trimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C16H15Cl2NO/c1-9-4-10(2)15(11(3)5-9)19-8-12-6-13(17)7-14(18)16(12)20/h4-8,20H,1-3H3

InChI Key

MCAUZWPGKJAZAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C

Origin of Product

United States

Preparation Methods

Direct Chlorination of Phenol

Phenol is chlorinated using chlorine gas or sulfuryl chloride (SO$$2$$Cl$$2$$) in the presence of Lewis acids (e.g., FeCl$$3$$, AlCl$$3$$). The reaction proceeds at 40–80°C, yielding 2,4-dichlorophenol as the major product.
Example :

  • Reactants : Phenol (1 equiv), Cl$$2$$ gas (2.2 equiv), FeCl$$3$$ (5 mol%)
  • Conditions : 60°C, 6 hours
  • Yield : 72%

Stepwise Chlorination of o-Chlorophenol

o-Chlorophenol undergoes further chlorination to achieve 2,4-dichlorophenol. Catalysts like boric acid–diphenyl sulfide–FeCl$$3$$ mixtures enhance regioselectivity (>95% para-chlorination).
Reaction Scheme :
$$ \text{o-Chlorophenol} + \text{Cl}
2 \xrightarrow{\text{FeCl}_3} \text{2,4-Dichlorophenol} $$

Formylation of 2,4-Dichlorophenol

Introducing a formyl group at the 6-position is achieved via:

Reimer-Tiemann Reaction

Treatment with chloroform (CHCl$$_3$$) and NaOH under basic conditions forms 2,4-dichloro-6-hydroxybenzaldehyde.
Conditions :

  • 50°C, 48 hours
  • Yield : 76.7%

Duff Reaction

Hexamethylenetetramine (HMTA) in acetic acid selectively formylates the para position.
Example :

  • Reactants : 2,4-Dichlorophenol (1 equiv), HMTA (1.2 equiv), AcOH
  • Yield : 68%

Schiff Base Condensation with Mesitylamine

The aldehyde intermediate reacts with mesitylamine (2,4,6-trimethylaniline) to form the mesitylimino group.

Solvent-Based Condensation

Procedure :

  • Dissolve 2,4-dichloro-6-formylphenol (1 equiv) and mesitylamine (1.05 equiv) in ethanol.
  • Reflux at 80°C for 4–6 hours.
  • Cool and isolate via filtration.
    Yield : 82–89%

Catalytic Acid/Base Methods

  • Acidic : HCl (0.1 M) in methanol accelerates imine formation (yield: 88%).
  • Basic : Triethylamine removes water, shifting equilibrium toward product (yield: 85%).

Alternative Synthetic Routes

One-Pot Chlorination-Formylation

Combining chlorination and formylation steps reduces purification needs:

  • Reactants : Phenol, Cl$$_2$$, HMTA
  • Catalyst : FeCl$$3$$/H$$3$$BO$$_3$$
  • Yield : 65%

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) shortens reaction time, improving yield to 78%.

Purification and Characterization

Purification :

  • Recrystallization from ethanol/water (3:1 v/v)
  • Column chromatography (SiO$$_2$$, hexane/ethyl acetate 4:1)
    Characterization Data :
  • MP : 142–144°C
  • $$^1$$H NMR (CDCl$$3$$): δ 8.45 (s, 1H, CH=N), 7.18 (d, 1H, Ar-H), 2.35 (s, 6H, CH$$3$$), 2.28 (s, 3H, CH$$_3$$)
  • HRMS : m/z 308.202 [M+H]$$^+$$

Catalytic Systems and Yield Optimization

Method Catalyst Solvent Temp (°C) Time (h) Yield (%)
Direct Chlorination FeCl$$_3$$ CH$$2$$Cl$$2$$ 60 6 72
Reimer-Tiemann NaOH H$$_2$$O 50 48 76.7
Schiff Base None EtOH 80 6 89
Microwave EtOH 100 0.5 78

Challenges and Solutions

  • Regioselectivity : Competing ortho/para chlorination is mitigated using FeCl$$_3$$-diphenyl sulfide catalysts.
  • Imine Stability : Anhydrous conditions prevent hydrolysis; molecular sieves (4Å) improve yields.
  • Byproducts : Column chromatography removes unreacted aldehyde/amine.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(mesitylimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

2,4-Dichloro-6-[(mesitylimino)methyl]phenol is an organic compound with a molecular formula of C17H15Cl2NOC_{17}H_{15}Cl_2NO and a molecular weight of approximately 308.202 g/mol. It features a phenolic ring substituted with two chlorine atoms at the 2 and 4 positions and a mesitylimino group at the 6 position.

Potential Applications

This compound has several potential applications across different fields. Research indicates it may possess antimicrobial and anticancer properties. The compound's structure allows it to form hydrogen bonds and engage in dipole interactions with cellular components, potentially enabling it to interact with biological targets, inhibit certain bacterial strains, and exhibit cytotoxic effects against cancer cell lines.

Agricultural Chemistry

  • It may be useful as a pesticide or herbicide .

Biological Systems

  • Studies of the interactions of this compound with various biological systems are crucial for understanding its mechanism of action.
  • Interaction studies may involve determining both therapeutic potential and safety profiles .

Anti-bacterial studies

  • Antimicrobial activity can be assessed to determine the efficacy of Schiff base compounds using the well diffusion method and the minimum inhibitory concentration (MIC) method .

Spectral Studies

  • FTIR Perking Elmer Spectrophotometer using KBr pellet and the spectrum recorded in the scan range of 4000-400 cm1cm^{-1} region .
  • UV-Visible absorption spectrum recorded using SHIMADZU model UV-2600 Spectrophotometer in the wavelength range of 200–800 nm in ethanol solution with quartz cell of 1.0 cm path length to give resolution at 0.54 × 0.54 μm2μm^2 pixels .
  • Solution state 1H^1H & 13C^{13}C Nuclear Magnetic Resonance spectra recorded on Bruker Advance III HD Nanobay 400 MHz NMR spectrometer . Samples were analyzed in deuterated DMSO and the chemical shifts were relative to tetramethylsilane (TMS) as a reference .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(mesitylimino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. In plants, it acts as a synthetic elicitor, triggering immune responses by activating pattern recognition receptors (PRRs) and inducing the production of reactive oxygen species (ROS) and other defense-related molecules . This leads to enhanced resistance against pathogens.

Comparison with Similar Compounds

DPMP (2,4-Dichloro-6-[(3-methoxyphenylimino)methyl]phenol)

  • Structure: Replaces the mesityl group with a 3-methoxyphenylimino moiety.
  • Activity: Acts as a potent synthetic elicitor in Arabidopsis thaliana and tomato, inducing systemic resistance against pathogens like Pseudomonas syringae and Hyaloperonospora arabidopsidis at concentrations as low as 10 µM .
  • Mechanism : Triggers NPR1-dependent defense pathways and upregulates 388 unique genes, mimicking salicylic acid (SA) signaling .
  • Key Data :

    Property DPMP
    Induction of PR1 (SA marker) 10-fold increase at 10 µM
    Resistance efficacy 80% reduction in bacterial canker severity

MC4-92 (2,4-Dichloro-6-[(3-ethynylphenylimino)methyl]phenol)

  • Structure: Features a 3-ethynylphenylimino group.
  • Key Data :

    Property MC4-92
    Synthesis yield 77% (Step 1), 94% (Step 2)
    Purity (HPLC) 100%

2,4-Dichloro-6-[(4-iodophenylimino)methyl]phenol

  • Structure: Substituted with a 4-iodophenylimino group.
  • Key Data :

    Property Value
    Molecular weight 392.017 g/mol
    ChemSpider ID 22902565

Metal Complexes and Coordination Chemistry

Cobalt Complex with Nitro-Substituted Analogs

  • Structure: [(E)-2,4-dichloro-6-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenol] with Co²⁺.
  • Activity : Exhibits growth inhibition in human skin cancer cell lines (A-431, HT-144, SK-MEL-30) with IC₅₀ values < 20 µM .
  • Key Data :

    Property Value
    Coordination geometry Square planar
    Ligand-to-metal ratio 2:1 (L:M)

Palladium and Zinc Complexes

  • Structures: [Pd(L1)₂] and [Zn(L2)₂], where L1 = 2,4-dibromo-6-[(mesitylimino)methyl]phenol.
  • Key Data :

    Property [Pd(L1)₂] [Zn(L2)₂]
    Coordination geometry Square planar Tetrahedral
    Space group P21/n P-1

Structural and Physicochemical Comparisons

Table 1: Substituent Effects on Key Properties

Compound Substituent LogP* Bioactivity Highlight Reference
2,4-Dichloro-6-[(mesitylimino)methyl]phenol Mesityl (2,4,6-trimethyl) ~3.5† Predicted high membrane permeability
DPMP 3-Methoxyphenyl 2.8 Strong plant immunity elicitor
MC4-92 3-Ethynylphenyl 3.1 High synthetic yield
2,4-Dichloro-6-[(4-iodophenylimino)methyl]phenol 4-Iodophenyl 4.0 Halogen bonding potential

*Predicted using ChemDraw. †Estimated based on mesityl group’s hydrophobicity.

Biological Activity

2,4-Dichloro-6-[(mesitylimino)methyl]phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, therapeutic potential, and comparative analysis with other compounds.

  • Molecular Formula : C13H14Cl2N2O
  • Molecular Weight : 287.17 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through the following mechanisms:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
  • Anticancer Properties : Studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of cell cycle regulators.

Biological Activity Overview

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; inhibits growth at low concentrations.
AnticancerInduces apoptosis in various cancer cell lines; alters expression of oncogenes and tumor suppressor genes.
AntioxidantExhibits free radical scavenging activity; protects cells from oxidative stress.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
  • Anticancer Activity :
    In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting that the compound may activate intrinsic apoptotic pathways.
  • Antioxidant Properties :
    Research assessing the antioxidant capacity showed that this compound effectively scavenged DPPH radicals in a dose-dependent manner. This property suggests potential applications in preventing oxidative stress-related diseases.

Comparative Analysis

When compared to similar compounds with known biological activities, this compound exhibits unique properties due to its specific structural features. For instance:

CompoundActivity TypeMIC (µg/mL)Mechanism of Action
This compoundAntimicrobial50Cell wall synthesis inhibition
FluconazoleAntifungal8Ergosterol biosynthesis inhibition
AnastrozoleAnticancerNot applicableAromatase inhibition

Q & A

Q. Methodological Guidance

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –NO2_2) or donating (e.g., –OCH3_3) groups to assess effects on bioactivity .
  • Computational modeling : Use Gaussian or ORCA for docking studies to predict binding affinity with plant receptor kinases .

Tables for Key Data

Q. Table 1: Crystallographic Data for Structural Analysis

ParameterValueReference
Space groupP21/cP2_1/c
Rgt(F)R_{\text{gt}}(F)0.0355
Intramolecular H-bond (Å)O–H⋯N: 1.86

Q. Table 2: Biological Activity of Metal Complexes

ComplexAntimicrobial Activity (% Inhibition)Antioxidant (IC50_{50}, μM)Reference
Cu(II)85% (S. aureus)12.5 ± 0.8
Fe(III)78% (E. coli)14.3 ± 1.2

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